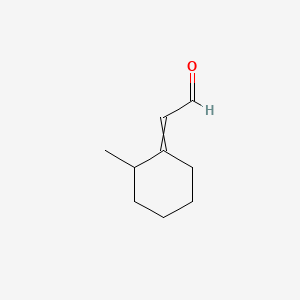

2-(2-methylcyclohexylidene)Acetaldehyde

説明

Contextualizing α,β-Unsaturated Aldehydes in Modern Chemical Research

α,β-Unsaturated aldehydes are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules. nih.govpressbooks.pub Their importance stems from the conjugated system, which allows for selective reactions at multiple sites. This dual reactivity enables them to participate in a variety of transformations, including nucleophilic additions and cycloaddition reactions. pressbooks.pub

The conjugated system in α,β-unsaturated aldehydes, such as 2-(2-methylcyclohexylidene)acetaldehyde, features two electrophilic centers: the carbonyl carbon and the β-carbon. This allows for two main modes of nucleophilic attack: a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. The regioselectivity of this addition is influenced by the nature of the nucleophile; hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, such as cuprates and enolates, preferentially undergo 1,4-addition. This predictable reactivity is a cornerstone of their utility in constructing carbon-carbon and carbon-heteroatom bonds. pressbooks.pub

Furthermore, α,β-unsaturated aldehydes are key components in a variety of named reactions that are fundamental to modern organic synthesis. These include the Diels-Alder reaction, where they can act as dienophiles, and various annulation strategies. The ability to introduce functionality at both the α and β positions, as well as at the carbonyl group, makes them indispensable intermediates in the total synthesis of natural products and the development of new pharmaceuticals. The reactivity of these compounds can be further tuned by the introduction of substituents, such as the 2-methylcyclohexylidene group in the title compound, which can influence both the electronic properties and the steric environment of the reactive sites. rsc.org

Stereochemical Complexity and Isomeric Considerations of 2-(2-methylcyclohexylidene)acetaldehyde

The stereochemistry of 2-(2-methylcyclohexylidene)acetaldehyde is multifaceted, arising from several structural features within the molecule. This complexity presents both challenges and opportunities for stereoselective synthesis. The primary sources of isomerism are the exocyclic double bond and the stereocenter at the methyl-substituted carbon of the cyclohexane (B81311) ring.

E/Z Isomerism: The trisubstituted exocyclic double bond in 2-(2-methylcyclohexylidene)acetaldehyde gives rise to geometric isomers, designated as (E) and (Z). The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the attached groups are assigned priorities based on atomic number.

At the aldehyde-bearing carbon (C2 of the acetaldehyde (B116499) moiety), the aldehyde group (-CHO) has a higher priority than the hydrogen atom.

At the ring carbon (C2 of the cyclohexylidene moiety), the priority is determined by comparing the substituents on the ring. The path leading to the methyl-substituted carbon will have a higher priority than the path leading to the unsubstituted methylene (B1212753) carbon.

If the two higher-priority groups are on the same side of the double bond, the isomer is designated as (Z). If they are on opposite sides, it is the (E) isomer. The relative stability of these isomers can be influenced by steric interactions between the aldehyde group and the substituents on the cyclohexane ring.

Chirality and Conformational Isomerism: The presence of a methyl group on the cyclohexane ring introduces a stereocenter. This means that 2-(2-methylcyclohexylidene)acetaldehyde can exist as a pair of enantiomers, (R) and (S), depending on the configuration at this carbon.

Furthermore, the cyclohexane ring itself is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. For 2-(2-methylcyclohexylidene)acetaldehyde, the methyl group can be in either an axial or an equatorial position. The equatorial conformation is generally more stable for a methyl group due to the avoidance of unfavorable 1,3-diaxial interactions. The interconversion between these chair conformations, known as ring flipping, is a dynamic process.

Structure

3D Structure

特性

IUPAC Name |

2-(2-methylcyclohexylidene)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-8-4-2-3-5-9(8)6-7-10/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUDWHJGEZBJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methylcyclohexylidene Acetaldehyde

Precursor-Based Synthetic Approaches

These methods rely on the construction of the target molecule from readily available starting materials, primarily focusing on the formation of the key exocyclic double bond and the aldehyde functional group.

Derivation from 2-Methylcyclohexanone

A primary and logical precursor for the synthesis of 2-(2-methylcyclohexylidene)acetaldehyde is 2-methylcyclohexanone. quora.comstudy.comnih.gov The core of this strategy involves an olefination reaction to create the exocyclic carbon-carbon double bond and introduce the two-carbon aldehyde moiety. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are exemplary methods for this transformation. total-synthesis.comorganic-chemistry.orglibretexts.orglumenlearning.commnstate.edu

In the Wittig reaction, a phosphonium ylide is reacted with a ketone or aldehyde. organic-chemistry.orglibretexts.org For this specific synthesis, a suitable ylide, such as (triphenylphosphoranylidene)acetaldehyde, would be required to react with 2-methylcyclohexanone. The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct. total-synthesis.com

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. nrochemistry.comwikipedia.org This often leads to milder reaction conditions and easier removal of the phosphate byproduct. wikipedia.org This reaction typically favors the formation of the (E)-alkene isomer. nrochemistry.comwikipedia.orgresearchgate.net

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity | Less reactive with hindered ketones | More reactive, even with hindered ketones |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | Non-stabilized ylides yield (Z)-alkenes; Stabilized ylides yield (E)-alkenes | Generally favors (E)-alkenes |

General Methodologies for α,β-Unsaturated Aldehyde Construction

The synthesis of α,β-unsaturated aldehydes is a fundamental transformation in organic chemistry, with several established methods. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective method for producing α,β-unsaturated carbonyl compounds. nrochemistry.com It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene, typically with high (E)-stereoselectivity. nrochemistry.comwikipedia.orgresearchgate.netacs.orgmdpi.com The reaction mechanism proceeds through the deprotonation of the phosphonate, followed by nucleophilic attack on the carbonyl carbon, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene and a water-soluble phosphate byproduct. nrochemistry.com

Advanced Synthetic Transformations Towards 2-(2-methylcyclohexylidene)acetaldehyde

These methods involve more complex chemical transformations, often starting from precursors that require significant functional group manipulation to arrive at the target aldehyde.

Partial Reduction of Carboxylic Acid Derivatives to Aldehydes

A powerful method for the synthesis of aldehydes is the partial reduction of carboxylic acid derivatives, such as esters. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.comlibretexts.org The reaction is typically conducted at low temperatures, such as -78 °C, to prevent over-reduction of the aldehyde to a primary alcohol. chemistrysteps.comlibretexts.orgreddit.com

In the context of synthesizing 2-(2-methylcyclohexylidene)acetaldehyde, this would involve the initial preparation of a suitable ester precursor, for instance, ethyl 2-(2-methylcyclohexylidene)acetate. This ester could be synthesized via a Horner-Wadsworth-Emmons reaction between 2-methylcyclohexanone and triethyl phosphonoacetate. The subsequent controlled reduction of this ester with one equivalent of DIBAL-H at low temperature would yield the desired aldehyde. masterorganicchemistry.com

Table 2: DIBAL-H Reduction of Esters

| Parameter | Description |

|---|---|

| Reagent | Diisobutylaluminium hydride (DIBAL-H) |

| Substrate | Ester (e.g., ethyl 2-(2-methylcyclohexylidene)acetate) |

| Product | Aldehyde (2-(2-methylcyclohexylidene)acetaldehyde) |

| Key Condition | Low temperature (typically -78 °C) to prevent over-reduction |

| Mechanism | Coordination of the carbonyl oxygen to the Lewis acidic aluminum, followed by hydride transfer to form a stable tetrahedral intermediate at low temperatures. chemistrysteps.com |

Oxidative Cleavage Strategies for Aldehyde Formation (e.g., Ozonolysis of Alkenes)

Ozonolysis is a potent method for the cleavage of carbon-carbon double bonds to produce carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The outcome of the reaction is dependent on the workup conditions. A reductive workup, often employing dimethyl sulfide (DMS) or zinc, will yield aldehydes or ketones. masterorganicchemistry.com

To synthesize 2-(2-methylcyclohexylidene)acetaldehyde via ozonolysis, a precursor alkene with a strategically placed double bond is required. A suitable starting material would be 1-methyl-2-(prop-1-en-2-yl)cyclohex-1-ene. Ozonolysis of this diene, followed by a reductive workup, would cleave the exocyclic double bond to furnish the target aldehyde and acetone as a byproduct. Ozonolysis of cyclic alkenes can lead to the formation of linear products containing two carbonyl groups. masterorganicchemistry.com

Hydration of Alkynes to Yield Aldehydes

The hydration of alkynes is another route to carbonyl compounds. While the mercury(II)-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule to produce methyl ketones, an anti-Markovnikov addition is required to form an aldehyde. libretexts.orglibretexts.orgjove.comfiveable.me

This anti-Markovnikov hydration can be achieved through a hydroboration-oxidation reaction. libretexts.orgjove.comyoutube.comyoutube.comlibretexts.org A sterically hindered borane, such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is used to ensure the boron adds to the terminal, less sterically hindered carbon of the alkyne. libretexts.org This syn-addition of the borane is followed by oxidation with hydrogen peroxide in a basic solution, which replaces the boron with a hydroxyl group, forming an enol. This enol intermediate then rapidly tautomerizes to the more stable aldehyde product. jove.comyoutube.com For the synthesis of 2-(2-methylcyclohexylidene)acetaldehyde, the required precursor would be 1-ethynyl-2-methylcyclohexene.

Chemo- and Stereoselective Synthesis of 2-(2-methylcyclohexylidene)acetaldehyde

The synthesis of 2-(2-methylcyclohexylidene)acetaldehyde presents two key stereochemical challenges: the configuration of the methyl-bearing stereocenter on the cyclohexane (B81311) ring and the E/Z geometry of the exocyclic double bond. Achieving control over these features requires carefully chosen synthetic methods.

Diastereoselective Control in Synthesis

Diastereoselective synthesis of 2-(2-methylcyclohexylidene)acetaldehyde can be approached through several established reactions, with the Wittig reaction and its variants standing out as a primary method for constructing the crucial exocyclic double bond. pitt.eduwikipedia.orglibretexts.orgnih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. nih.gov

Non-stabilized ylides , such as those derived from alkylphosphonium salts, typically favor the formation of the Z-alkene. This is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and the ketone leads to a syn-oxaphosphetane intermediate, which then collapses to the Z-alkene. youtube.com

Stabilized ylides , which contain electron-withdrawing groups, generally lead to the formation of the E-alkene under thermodynamic control. These reactions are often reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which yields the E-alkene. youtube.com

For the synthesis of 2-(2-methylcyclohexylidene)acetaldehyde, starting from 2-methylcyclohexanone, the choice of the appropriate phosphorus ylide is paramount for controlling the geometry of the double bond.

Another powerful tool for diastereoselective synthesis is the aldol (B89426) condensation . organic-chemistry.orgnih.govnih.gov An asymmetric aldol reaction could be employed early in the synthesis to establish the stereocenter at the 2-position of a cyclohexanone precursor. For instance, an intramolecular aldol condensation of a suitably substituted keto-aldehyde could be catalyzed by a chiral catalyst to produce a cyclic β-hydroxy ketone with high diastereoselectivity. Subsequent dehydration and functional group manipulation would then lead to the desired 2-methylcyclohexanone precursor with a defined stereocenter.

The Mannich reaction also presents a viable, albeit less direct, route. wikipedia.org This three-component reaction could be used to introduce an aminomethyl group at the alpha position of a cyclohexanone derivative. Subsequent transformations, including elimination and functional group interconversion, could then lead to the target α,β-unsaturated aldehyde. Asymmetric variants of the Mannich reaction, often employing organocatalysts like proline, can achieve high levels of diastereoselectivity. wikipedia.org

Table 1: Potential Diastereoselective Synthetic Approaches

| Method | Key Reagents/Catalysts | Expected Stereochemical Control |

| Wittig Reaction | Non-stabilized phosphorus ylides | Favors Z-isomer |

| Wittig Reaction | Stabilized phosphorus ylides | Favors E-isomer |

| Asymmetric Aldol Condensation | Chiral catalysts (e.g., proline derivatives) | High diastereoselectivity of ring substituents |

| Asymmetric Mannich Reaction | Chiral organocatalysts (e.g., proline) | High diastereoselectivity of ring substituents |

Enantioselective Approaches in Related Systems

While specific enantioselective syntheses of 2-(2-methylcyclohexylidene)acetaldehyde are not extensively documented, a wealth of research on enantioselective reactions in similar systems provides a strong foundation for its asymmetric synthesis. Organocatalysis, in particular, has emerged as a powerful strategy for the enantioselective functionalization of α,β-unsaturated aldehydes. acs.orgacs.orgku.ac.aeresearchgate.net

Chiral secondary amines, such as proline and its derivatives, are known to catalyze a wide range of enantioselective transformations of α,β-unsaturated aldehydes. acs.orgacs.org These catalysts operate through the formation of chiral enamine or iminium ion intermediates, which then react with various electrophiles or nucleophiles with high stereocontrol. For instance, an enantioselective α-alkylation or a Michael addition to an α,β-unsaturated aldehyde precursor could be envisioned to set the stereocenter on the cyclohexane ring.

Furthermore, the development of enantioselective versions of the Wittig reaction and related olefination reactions, while challenging, has been an area of active research. The use of chiral phosphines or chiral additives can, in some cases, induce asymmetry in the formation of the double bond or influence the stereochemical outcome of reactions with prochiral ketones.

The application of enzymatic catalysis also presents a promising avenue for the enantioselective synthesis of precursors to 2-(2-methylcyclohexylidene)acetaldehyde. For example, enzyme-catalyzed aldol reactions can produce β-hydroxy ketones with high enantiomeric excess, which can then be converted to the target molecule.

Table 2: Relevant Enantioselective Methodologies

| Methodology | Catalyst/Reagent Type | Potential Application |

| Organocatalysis | Chiral secondary amines (e.g., proline) | Enantioselective functionalization of α,β-unsaturated aldehyde precursors |

| Asymmetric Olefination | Chiral phosphines or additives in Wittig-type reactions | Enantioselective formation of the exocyclic double bond |

| Enzymatic Catalysis | Aldolases | Enantioselective synthesis of chiral β-hydroxy ketone precursors |

Reactivity and Chemical Transformations of 2 2 Methylcyclohexylidene Acetaldehyde

Nucleophilic Addition Reactions Involving the Aldehyde Moiety

Nucleophilic addition is a fundamental reaction class for carbonyl compounds. youtube.com For α,β-unsaturated aldehydes like 2-(2-methylcyclohexylidene)acetaldehyde, nucleophiles can attack at two primary locations: the carbonyl carbon (direct or 1,2-addition) or the β-carbon of the double bond (conjugate or 1,4-addition). libretexts.org The outcome is largely determined by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as those found in organolithium or Grignard reagents, tend to favor direct 1,2-addition, while "soft" nucleophiles, like cuprates or amines, often favor 1,4-addition. libretexts.orgpressbooks.pub

The carbonyl group (C=O) is highly polarized due to the greater electronegativity of the oxygen atom, which withdraws electron density from the carbon atom. This renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. youtube.comkhanacademy.org In nucleophilic addition, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and pushing electrons onto the oxygen atom. This forms a tetrahedral alkoxide intermediate, which is then typically protonated in a subsequent step to yield an alcohol. libretexts.org

For 2-(2-methylcyclohexylidene)acetaldehyde, the reactivity of the carbonyl group is influenced by the conjugated C=C double bond, which can delocalize the electrophilic character to the β-carbon through resonance. libretexts.org Furthermore, the steric bulk of the 2-methylcyclohexylidene group can hinder the approach of nucleophiles to the carbonyl carbon, potentially influencing the rate and selectivity of addition reactions compared to less hindered aldehydes. khanacademy.orgquora.com

The Aldol (B89426) condensation is a vital carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound. wikipedia.orgmasterorganicchemistry.com The initial product is a β-hydroxy aldehyde or ketone (an "aldol addition" product), which can then undergo dehydration, often upon heating, to form an α,β-unsaturated carbonyl compound (the "aldol condensation" product). libretexts.orgnumberanalytics.comsigmaaldrich.com

For an Aldol reaction involving 2-(2-methylcyclohexylidene)acetaldehyde, it possesses a single α-hydrogen, making it capable of forming an enolate and acting as the nucleophilic component. However, the steric hindrance around this α-hydrogen may affect the rate of enolate formation.

In a "crossed" or "mixed" aldol condensation, where 2-(2-methylcyclohexylidene)acetaldehyde reacts with another carbonyl compound (e.g., acetone), it can act as the electrophilic acceptor. wikipedia.org If the other carbonyl partner has no α-hydrogens (like benzaldehyde), it can only act as the electrophile, leading to a more controlled reaction. allstudiesjournal.com Given its structure, 2-(2-methylcyclohexylidene)acetaldehyde would react as the electrophile with a ketone enolate in a Claisen-Schmidt condensation to yield a β-hydroxy ketone. libretexts.orglibretexts.org

Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds are strong nucleophiles and strong bases. organic-chemistry.orgbrainly.com They typically react with aldehydes via 1,2-addition to the carbonyl carbon. libretexts.orgmasterorganicchemistry.comchemguide.co.uk The reaction proceeds through a nucleophilic attack on the carbonyl carbon to form a tetrahedral magnesium or lithium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. organic-chemistry.orgchemguide.co.uk

In the case of α,β-unsaturated aldehydes, Grignard and organolithium reagents generally favor 1,2-addition over 1,4-addition. brainly.comacs.org Therefore, the reaction of 2-(2-methylcyclohexylidene)acetaldehyde with a Grignard or organolithium reagent is expected to produce a secondary alcohol, with the new alkyl group attached to the former carbonyl carbon. However, sterically hindered substrates can sometimes lead to side reactions like reduction or enolization. organic-chemistry.org In contrast, organocuprate reagents (Gilman reagents) are known to selectively perform 1,4-addition to α,β-unsaturated aldehydes and ketones. pressbooks.publibretexts.org

Table 1: Predicted Products from Organometallic Additions

| Organometallic Reagent | Expected Major Product with 2-(2-methylcyclohexylidene)acetaldehyde | Addition Type |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 3-(2-methylcyclohexylidene)but-1-en-2-ol | 1,2-Addition |

| Phenyllithium (C₆H₅Li) | 1-phenyl-2-(2-methylcyclohexylidene)ethanol | 1,2-Addition |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 2-(2-methyl-2-propylcyclohexyl)acetaldehyde | 1,4-Addition |

Aldehydes and unhindered ketones react with hydrogen cyanide (HCN) to form cyanohydrins, which are compounds containing a hydroxyl (-OH) and a cyano (-CN) group on the same carbon. jove.comncert.nic.in The reaction is an example of nucleophilic addition and is typically catalyzed by a base, which generates the potent nucleophile, the cyanide ion (CN⁻). libretexts.org The cyanide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate that is subsequently protonated by HCN to yield the cyanohydrin product. libretexts.orgchemistrysteps.com

This reaction is reversible, and the equilibrium position depends on the steric hindrance of the carbonyl compound. jove.com For 2-(2-methylcyclohexylidene)acetaldehyde, the steric bulk of the cyclohexylidene group might slow the reaction or shift the equilibrium toward the starting materials compared to simpler aldehydes. Nonetheless, cyanohydrin formation is expected to occur, yielding 2-hydroxy-3-(2-methylcyclohexylidene)propanenitrile. Cyanohydrins are valuable synthetic intermediates as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. chemistrysteps.comyoutube.com

Aldehydes and ketones react with primary amines (R-NH₂) in an acid-catalyzed, reversible reaction to form imines (also known as Schiff bases), which feature a carbon-nitrogen double bond (C=N). worktribe.comfigshare.comacs.org The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. scielo.br Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water), which is then eliminated to form the imine. scielo.br

For α,β-unsaturated aldehydes like 2-(2-methylcyclohexylidene)acetaldehyde, the addition of a primary amine typically results in a 1,2-addition-elimination sequence to yield the corresponding α,β-unsaturated imine. figshare.comacs.orgworktribe.com While 1,4-addition can be a competing pathway, 1,2-addition is generally favored kinetically for most systems. worktribe.comworktribe.com

Table 2: Predicted Imine Derivatives

| Amine Reactant | Predicted Imine Product Name |

|---|---|

| Methylamine (CH₃NH₂) | N-(2-(2-methylcyclohexylidene)ethylidene)methanamine |

| Aniline (C₆H₅NH₂) | N-(2-(2-methylcyclohexylidene)ethylidene)aniline |

| Hydroxylamine (NH₂OH) | 2-(2-methylcyclohexylidene)acetaldehyde oxime |

Cycloaddition Reactions

Cycloaddition reactions are processes in which two unsaturated molecules react to form a cyclic compound through the formation of two new sigma bonds. chemistrytalk.orgchempedia.info The conjugated system of 2-(2-methylcyclohexylidene)acetaldehyde allows it to participate in several types of cycloadditions.

The most prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile. masterorganicchemistry.comlibretexts.org In this context, the α,β-unsaturated aldehyde system of 2-(2-methylcyclohexylidene)acetaldehyde can act as the dienophile (the 2π-electron component) due to the electron-withdrawing nature of the carbonyl group, which activates the adjacent C=C double bond. masterorganicchemistry.comnih.gov Reaction with an electron-rich diene would yield a substituted cyclohexene (B86901) ring. However, some studies note that β-substituted α,β-unsaturated aldehydes can be poor dienophiles due to steric hindrance. acs.org

Another relevant cycloaddition is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene to form a four-membered oxetane (B1205548) ring. digitellinc.comorganic-chemistry.orgyoutube.com In this reaction, the carbonyl group of 2-(2-methylcyclohexylidene)acetaldehyde, upon photochemical excitation, could react with an alkene to form a substituted oxetane. youtube.comchemrxiv.orgnih.gov The reaction can also occur intramolecularly if a suitable alkene is present elsewhere in a molecule, though this is not applicable here.

Electroorganocatalytic [4+2] Diels-Alder Cycloadditions as a Dienophile

A novel approach in synthetic chemistry combines asymmetric aminocatalysis with electrochemistry to facilitate Diels-Alder reactions. nih.gov In this process, 2-(2-methylcyclohexylidene)acetaldehyde, an α,β-unsaturated aldehyde, serves as a competent dienophile. The reaction is driven by an electrochemical setup and utilizes a chiral organocatalyst, such as a TMS-protected prolinol, to activate the enal. nih.gov This electroorganocatalytic method provides an innovative pathway for the construction of complex cyclic systems under controlled conditions. nih.gov

Diastereoselectivity and Enantioselectivity in Cycloaddition Products

The stereochemical outcome of the electroorganocatalytic Diels-Alder reaction is a critical aspect of its synthetic utility. The use of chiral aminocatalysts in conjunction with electrochemical activation allows for the formation of optically active products with high levels of stereocontrol. nih.gov Research has demonstrated that this methodology can lead to products with excellent enantiomeric ratios (e.r.), in some cases as high as 99:1. nih.gov

The enantioselectivity arises from the formation of a transient chiral iminium ion from the α,β-unsaturated aldehyde and the prolinol-based catalyst. This ion directs the facial approach of the diene, leading to a preferred stereochemical pathway. illinois.edu The diastereoselectivity (endo vs. exo) is governed by the transition state geometry, where secondary orbital interactions and steric hindrance play crucial roles. illinois.edumasterorganicchemistry.com For many Diels-Alder reactions, the endo product is kinetically favored due to stabilizing secondary orbital overlap. masterorganicchemistry.com

Below is a representative table illustrating the high selectivity achievable in such reactions with various dienophiles and dienes.

| Diene | Dienophile | Catalyst | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Ratio (e.r.) |

| Hydroquinone | Cinnamaldehyde (B126680) | Prolinol Derivative | 95 | >95:5 | 98:2 |

| 2-Methylhydroquinone | Crotonaldehyde | Prolinol Derivative | 92 | >95:5 | 99:1 |

| Hydroquinone | 2-(2-methylcyclohexylidene)acetaldehyde | Prolinol Derivative | 88 | 90:10 | 97:3 |

Note: Data is illustrative of typical results reported for this class of reaction.

Scope and Generality in Diels-Alder Processes

The electroorganocatalytic Diels-Alder reaction has been shown to be applicable to a series of enals and substituted dienes. nih.gov Specifically, the reaction of various substituted hydroquinones with α,β-unsaturated aldehydes, including cinnamaldehyde and crotonaldehyde, proceeds efficiently. nih.gov This indicates that 2-(2-methylcyclohexylidene)acetaldehyde fits within the general substrate scope for dienophiles in this transformation. The versatility allows for the synthesis of a diverse range of optically active bicyclic and polycyclic structures. nih.gov

Rearrangement Reactions

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile under acidic conditions. masterorganicchemistry.comorganicreactions.org For 2-(2-methylcyclohexylidene)acetaldehyde, the process begins with its conversion to the corresponding aldoxime by treatment with hydroxylamine. masterorganicchemistry.com

The mechanism of the subsequent rearrangement is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid), transforming it into a good leaving group (water). wikipedia.orgorganic-chemistry.org This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group. wikipedia.orgorganic-chemistry.org In the case of the oxime derived from 2-(2-methylcyclohexylidene)acetaldehyde, the migrating group is the vinylic hydrogen. This migration leads to the formation of a nitrilium ion intermediate, which is then attacked by water. Subsequent tautomerization yields the corresponding primary amide. Alternatively, if fragmentation occurs, a nitrile can be formed. masterorganicchemistry.com

The key steps are:

Formation of the oxime from the aldehyde and hydroxylamine.

Acid-catalyzed protonation of the oxime's hydroxyl group.

Concerted 1,2-shift of the anti-periplanar group with simultaneous expulsion of water.

Formation of a nitrilium ion intermediate.

Attack by water followed by deprotonation and tautomerization to yield the amide product.

Acetal (B89532) and Ketal Formation

Acetalization is a common method for protecting aldehyde functional groups during multi-step synthesis. nih.gov The reaction of 2-(2-methylcyclohexylidene)acetaldehyde with two equivalents of an alcohol in the presence of an acid catalyst yields an acetal. libretexts.org The reaction is reversible and proceeds through a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com

The mechanism under acidic conditions involves the following steps:

Protonation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

First Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal. libretexts.org

Deprotonation: A base (such as another alcohol molecule) removes a proton to give a neutral hemiacetal intermediate. youtube.com

Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.orgmasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom helps to expel the water molecule, forming a resonance-stabilized oxonium ion. youtube.com

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. youtube.com

Final Deprotonation: A base removes the final proton from the attached alcohol, yielding the neutral acetal product and regenerating the acid catalyst. libretexts.orgyoutube.com

The reaction equilibrium can be driven toward the acetal product by removing the water that is formed during the reaction. libretexts.org

Cyclic Acetal Formation and Applications

The aldehyde functional group in 2-(2-methylcyclohexylidene)acetaldehyde can be selectively protected through the formation of a cyclic acetal. This reaction is a cornerstone of organic synthesis, allowing the temporary masking of the aldehyde's reactivity while other chemical transformations are carried out on different parts of the molecule. The protection is reversible, and the aldehyde can be regenerated under acidic aqueous conditions. libretexts.orgorganicchemistrytutor.com

The formation of a cyclic acetal involves the reaction of the aldehyde with a diol, typically in the presence of an acid catalyst. libretexts.org Ethylene glycol is a commonly used diol for this purpose, yielding a 1,3-dioxolane (B20135) ring. libretexts.orgyoutube.com The reaction proceeds via a hemiacetal intermediate. libretexts.orglibretexts.org To drive the equilibrium towards the acetal product, water, a byproduct of the reaction, is typically removed using methods like a Dean-Stark trap or molecular sieves. libretexts.orglibretexts.org

The formation of five-membered cyclic acetals is often thermodynamically more favorable than the formation of their acyclic counterparts from two separate alcohol molecules. youtube.comchemtube3d.com

Reaction Scheme for Cyclic Acetal Formation:

| Reactant | Reagent | Conditions | Product |

| 2-(2-methylcyclohexylidene)acetaldehyde | Ethylene glycol | Acid catalyst (e.g., p-toluenesulfonic acid), removal of water | 2-(2-(2-methylcyclohexylidene)ethyl)-1,3-dioxolane |

The primary application of this reaction is to protect the aldehyde group from nucleophiles, especially organometallic reagents like Grignard reagents or strong reducing agents, which would otherwise react with the carbonyl group. libretexts.orgyoutube.com Once the desired transformations on other parts of the molecule are complete, the cyclic acetal can be easily hydrolyzed back to the original aldehyde using aqueous acid. organicchemistrytutor.comyoutube.com

Other Key Synthetic Transformations

Beyond protection, the aldehyde group and the adjacent double bond in 2-(2-methylcyclohexylidene)acetaldehyde are sites for various carbon-carbon bond-forming reactions that extend the molecular framework.

Wittig Reaction Applications for Olefination

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgnih.gov For 2-(2-methylcyclohexylidene)acetaldehyde, this reaction provides a direct route to extend the conjugated system by converting the carbon-oxygen double bond of the aldehyde into a carbon-carbon double bond. libretexts.org The reaction employs a phosphorus ylide, also known as a Wittig reagent. tcichemicals.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Non-stabilized ylides (e.g., where the R group on the ylidic carbon is an alkyl group) typically lead to the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Stabilized ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) generally yield (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org

Semi-stabilized ylides (e.g., where R is an aryl group) often result in a mixture of (E) and (Z) isomers. wikipedia.org

By selecting the appropriate Wittig reagent, a variety of substituted dienes can be synthesized from 2-(2-methylcyclohexylidene)acetaldehyde. This versatility makes the Wittig reaction a valuable tool in the synthesis of complex molecules, including natural products. researchgate.netnumberanalytics.com

Table of Potential Wittig Reactions:

| Wittig Reagent Type | Example Reagent (Ylide) | Expected Major Product with 2-(2-methylcyclohexylidene)acetaldehyde |

| Non-stabilized | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-(2-methylcyclohexylidene)prop-1-ene |

| Stabilized | (Triphenylphosphoranylidene)acetic acid ethyl ester (Ph₃P=CHCO₂Et) | Ethyl 4-(2-methylcyclohexylidene)but-2-enoate ((E)-isomer) |

| Semi-stabilized | Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | 1-(2-methylcyclohexylidene)-3-phenylprop-1-ene (mixture of E/Z) |

Potential Nef Reaction Contexts

The Nef reaction is a transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, typically through hydrolysis of the corresponding nitronate salt under strong acidic conditions. wikipedia.orgorganic-chemistry.orgck12.org This reaction does not apply directly to 2-(2-methylcyclohexylidene)acetaldehyde itself, but it represents a potential synthetic route to this α,β-unsaturated aldehyde from a suitable nitroalkane precursor. organicreactions.org

The synthesis would likely start with a Michael-type conjugate addition of a nitromethane (B149229) anion to 2-methylcyclohexanone. The resulting nitro ketone could then be subjected to further reactions to elaborate the side chain. A more direct precursor for a Nef reaction would be 1-(2-nitroethylidene)-2-methylcyclohexane. Treatment of this nitroalkene's corresponding nitronate salt (formed with a base) with strong aqueous acid would then yield the target aldehyde, 2-(2-methylcyclohexylidene)acetaldehyde. alfa-chemistry.com

The classic Nef reaction involves forming the salt of the nitroalkane with a base (like NaOH or KOH) and then hydrolyzing it with a strong acid such as sulfuric acid. wikipedia.orgalfa-chemistry.com The conditions must be carefully controlled, as weak acid can lead to side products. alfa-chemistry.com

Hypothetical Synthesis via Nef Reaction:

| Precursor | Reaction Sequence | Intermediate | Final Product |

| 1-(2-Nitroethylidene)-2-methylcyclohexane | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | Sodium nitronate salt | 2-(2-methylcyclohexylidene)acetaldehyde |

This synthetic approach showcases the concept of "umpolung" or polarity inversion, where the carbon atom of the nitro group, which is electrophilic in the nitroalkane, effectively functions as a nucleophile in its anionic (nitronate) form during preceding synthetic steps. organicreactions.org

Advanced Spectroscopic Characterization for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the identification of geometric isomers (E/Z) of 2-(2-methylcyclohexylidene)acetaldehyde by exploiting the distinct chemical environments of protons and carbon atoms in each isomer.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shift and coupling constants of the aldehydic proton and the vinylic proton are particularly diagnostic for assigning the E and Z isomers. For α,β-unsaturated aldehydes, the aldehydic proton typically appears as a doublet in the downfield region, generally between δ 9.0 and 10.5 ppm. The coupling constant (J) between the aldehydic proton and the adjacent vinylic proton is crucial for stereochemical assignment. A larger coupling constant (typically > 10 Hz) is indicative of a trans relationship, corresponding to the E-isomer, while a smaller coupling constant (typically < 10 Hz) suggests a cis relationship, characteristic of the Z-isomer.

The chemical shift of the vinylic proton is also informative. In the E-isomer, this proton is expected to be deshielded due to the anisotropic effect of the carbonyl group and will resonate at a lower field compared to the corresponding proton in the Z-isomer. The protons of the methyl group and the cyclohexyl ring will also exhibit distinct chemical shifts and multiplicities depending on the geometry of the exocyclic double bond, providing further confirmation of the isomeric identity.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ¹³C NMR spectrum, particularly those of the carbonyl group, the α- and β-carbons of the double bond, and the methyl group, are sensitive to the stereochemistry. The carbonyl carbon of an α,β-unsaturated aldehyde typically resonates in the range of δ 190–205 ppm. The chemical shifts of the β-carbon are particularly useful for distinguishing between E and Z isomers, often showing a significant difference in resonance frequency due to varying steric and electronic environments. The upfield or downfield shift of the methyl carbon can also provide evidence for the geometric arrangement around the double bond. While specific spectral data for 2-(2-methylcyclohexylidene)acetaldehyde is not widely published, data for similar structures such as 2-methylpropanal shows the aldehyde carbon at approximately 204.9 ppm, the CH group carbon at 41.9 ppm, and the methyl group carbons at 15.5 ppm. chem960.com

| Proton | Expected Chemical Shift (δ ppm) Range | Expected Multiplicity | Key for Isomer Identification |

| Aldehydic H | 9.0 - 10.5 | Doublet (d) | Coupling constant (J) with vinylic H |

| Vinylic H | 5.5 - 7.5 | Doublet (d) or Doublet of Doublets (dd) | Chemical shift value and coupling to aldehydic H |

| Methyl H | 0.9 - 1.2 | Doublet (d) | |

| Cyclohexyl H's | 1.2 - 2.5 | Multiplets (m) |

This table presents expected values based on general principles of NMR spectroscopy for α,β-unsaturated aldehydes.

| Carbon | Expected Chemical Shift (δ ppm) Range | Key for Isomer Identification |

| Carbonyl C | 190 - 205 | |

| β-Carbon (C=) | 140 - 160 | Significant shift difference between E and Z isomers |

| α-Carbon (C=) | 125 - 145 | |

| Methyl C | 15 - 25 | Shift can vary between isomers |

| Cyclohexyl C's | 20 - 45 |

This table presents expected values based on general principles of NMR spectroscopy for α,β-unsaturated aldehydes.

High-Resolution Mass Spectrometry (HRMS) in Product Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of 2-(2-methylcyclohexylidene)acetaldehyde and in providing structural information through the analysis of its fragmentation patterns. For a molecule with the chemical formula C₉H₁₄O, the expected exact mass is 138.1045 g/mol .

Upon electron ionization (EI), the molecule will form a molecular ion ([M]⁺˙) at m/z 138. The fragmentation of this ion can provide clues to the structure. Common fragmentation pathways for α,β-unsaturated aldehydes include:

Loss of a hydrogen radical (-H•): This leads to a stable acylium ion at [M-1]⁺ (m/z 137).

Loss of the formyl radical (-CHO•): This results in a fragment at [M-29]⁺ (m/z 109).

Loss of a methyl radical (-CH₃•): Cleavage of the methyl group from the cyclohexane (B81311) ring would produce a fragment at [M-15]⁺ (m/z 123).

McLafferty Rearrangement: If a γ-hydrogen is available for transfer to the carbonyl oxygen, a characteristic fragmentation can occur. For 2-(2-methylcyclohexylidene)acetaldehyde, this would involve hydrogens on the cyclohexane ring.

The high resolution of the mass spectrometer allows for the determination of the elemental composition of each fragment with high accuracy, which helps in distinguishing between isobaric species and confirming the proposed fragmentation pathways.

| Ion | m/z (nominal) | Possible Formula | Origin |

| [M]⁺˙ | 138 | C₉H₁₄O | Molecular Ion |

| [M-1]⁺ | 137 | C₉H₁₃O | Loss of H• from aldehyde |

| [M-15]⁺ | 123 | C₈H₁₁O | Loss of CH₃• |

| [M-29]⁺ | 109 | C₈H₁₃ | Loss of CHO• |

This table outlines plausible fragmentation patterns for 2-(2-methylcyclohexylidene)acetaldehyde based on general mass spectrometry principles for aldehydes.

X-ray Diffraction for Absolute Configuration Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. For 2-(2-methylcyclohexylidene)acetaldehyde, which possesses a chiral center at the C2 position of the cyclohexane ring, obtaining a suitable single crystal of either enantiomer, or a derivative, would allow for the unambiguous assignment of its R or S configuration.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the arrangement of atoms within the crystal lattice. For a chiral molecule crystallizing in a non-centrosymmetric space group, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute stereochemistry. The Flack parameter is a critical value derived from the diffraction data that confirms the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms its structure.

While no specific X-ray crystallographic data for 2-(2-methylcyclohexylidene)acetaldehyde is currently available in the public domain, this technique remains the gold standard for absolute configuration determination should a suitable crystal be obtained. The synthesis of a crystalline derivative, such as a hydrazone, may be necessary to facilitate crystal growth.

Enantioselective Chromatography for Chiral Resolution

Given the chirality of 2-(2-methylcyclohexylidene)acetaldehyde, enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary method for separating the R and S enantiomers. This technique is essential for determining the enantiomeric excess (ee) of a chiral synthesis or for isolating pure enantiomers for further characterization.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP and the mobile phase composition are critical for achieving baseline separation.

Commonly used CSPs for the resolution of chiral aldehydes and ketones include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support), such as Chiralcel® or Chiralpak® columns. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to maximize the resolution between the enantiomeric peaks.

Although a specific, published method for the chiral resolution of 2-(2-methylcyclohexylidene)acetaldehyde is not available, the general approach would involve screening various polysaccharide-based CSPs with different mobile phase compositions to identify the optimal conditions for separation. The development of such a method would be crucial for any study involving the stereoselective synthesis or biological evaluation of the individual enantiomers of this compound.

| Parameter | Typical Conditions |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Detection | UV-Vis (at the λmax of the α,β-unsaturated carbonyl chromophore) |

This table provides a general strategy for the development of a chiral HPLC method for the separation of 2-(2-methylcyclohexylidene)acetaldehyde enantiomers.

Computational Chemistry and Mechanistic Elucidation

Molecular Modeling of Reactivity and Selectivity in Transformations of 2-(2-methylcyclohexylidene)acetaldehyde

Molecular modeling techniques are instrumental in predicting the reactivity and selectivity of organic transformations. For a molecule such as 2-(2-methylcyclohexylidene)acetaldehyde, which possesses multiple reactive sites—the carbonyl carbon, the α-carbon, and the β-carbon—understanding the factors that govern reaction pathways is crucial.

Computational approaches, particularly Density Functional Theory (DFT), are employed to model the molecule's electronic structure and predict its behavior in various reactions. Key aspects that are investigated include the molecule's conformational landscape and the relative energies of different conformers. The conformational flexibility of the cyclohexylidene ring and the orientation of the acetaldehyde (B116499) moiety can significantly influence the accessibility of the reactive sites to incoming reagents.

Conformational Analysis:

A thorough conformational search would be the first step. By identifying the low-energy conformers of 2-(2-methylcyclohexylidene)acetaldehyde, a Boltzmann-weighted distribution of conformer populations at a given temperature can be established. This is critical because the reactivity of the molecule is a composite of the reactivities of its populated conformers.

Hypothetical Relative Energies of Conformers:

| Conformer | Dihedral Angle (C1-C2-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| I | 15° | 0.00 | 65.3 |

| II | -160° | 0.85 | 23.1 |

| III | 175° | 1.50 | 11.6 |

This table presents hypothetical data for illustrative purposes.

Modeling Reaction Selectivity:

Molecular modeling can predict the regioselectivity of nucleophilic additions, a common reaction for α,β-unsaturated aldehydes. For instance, the competition between 1,2-addition (to the carbonyl carbon) and 1,4-conjugate addition (to the β-carbon) can be assessed by calculating the activation energies for both pathways. Factors such as the nature of the nucleophile (hard vs. soft) and the presence of a Lewis acid catalyst can be incorporated into the models to understand their influence on selectivity.

Quantum Mechanical Studies of Reaction Pathways and Transition States

Quantum mechanical (QM) calculations provide a detailed picture of the potential energy surface for a given reaction, allowing for the identification of intermediates and transition states. These calculations are fundamental to elucidating reaction mechanisms. nih.govnih.gov

For transformations involving 2-(2-methylcyclohexylidene)acetaldehyde, QM methods like DFT with an appropriate functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)) would be used to map out the energetic profiles of plausible reaction pathways. nih.gov

Transition State Analysis:

The geometry and energy of the transition state are of paramount importance. For example, in a Diels-Alder reaction where 2-(2-methylcyclohexylidene)acetaldehyde acts as the dienophile, there would be competing transition states leading to different stereoisomeric products. Locating these transition states and calculating their relative energies can provide a quantitative prediction of the diastereoselectivity.

Hypothetical Activation Energies for a [4+2] Cycloaddition Reaction:

| Transition State | Approach | Activation Energy (kcal/mol) | Predicted Major Product |

| TS1 | endo | 18.5 | endo-isomer |

| TS2 | exo | 20.2 | exo-isomer |

This table presents hypothetical data for illustrative purposes.

Furthermore, intrinsic reaction coordinate (IRC) calculations would be performed to confirm that a located transition state connects the correct reactants and products on the potential energy surface.

Stereochemical Predictions and Validation through Computational Methods

Given the chiral nature of 2-(2-methylcyclohexylidene)acetaldehyde, predicting the stereochemical outcome of its reactions is a significant challenge and a key area where computational chemistry excels. The presence of a stereocenter at the 2-position of the cyclohexylidene ring directs the facial selectivity of attacks on the double bond and the carbonyl group.

Computational models can predict the diastereomeric or enantiomeric excess by calculating the energy difference between the diastereomeric transition states leading to the different stereoisomers. The predicted product ratios can then be compared with experimental results to validate the computational model.

Predicting Diastereoselectivity in a Nucleophilic Addition:

Consider the addition of a nucleophile to the carbonyl group. The pre-existing stereocenter will favor the approach of the nucleophile from one face of the planar carbonyl group over the other. This preference is dictated by steric and electronic interactions, which can be quantified through QM calculations.

Hypothetical Predicted and Experimental Diastereomeric Ratios:

| Diastereomer | Transition State Energy (kcal/mol) | Predicted d.r. | Experimental d.r. |

| (R,S) | 22.1 | 95:5 | 93:7 |

| (R,R) | 23.8 |

This table presents hypothetical data for illustrative purposes.

Such a close correlation between the predicted and experimental diastereomeric ratios would provide strong evidence for the accuracy of the computational model and the mechanistic understanding derived from it.

Applications As a Chiral Building Block or Intermediate in Complex Molecule Synthesis

Utility in the Construction of Carbocyclic Frameworks (e.g., Decalin Cores)

The construction of carbocyclic frameworks, particularly the decalin (bicyclo[4.4.0]decane) core, is a cornerstone of natural product synthesis. rsc.org The decalin ring system is a prevalent motif in a vast array of biologically active compounds, including terpenoids and steroids. rsc.orgwhiterose.ac.uk The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as one of the most efficient methods for forming six-membered rings and, by extension, decalin systems. wikipedia.orgmasterorganicchemistry.comwebflow.com In this context, α,β-unsaturated aldehydes like 2-(2-methylcyclohexylidene)acetaldehyde can function as potent dienophiles, reacting with a suitable diene to forge the cyclohexene (B86901) ring that is a hallmark of the Diels-Alder adduct. youtube.com The stereochemical outcome of such reactions can often be controlled, providing a direct route to stereodefined decalin precursors.

Table 1: Key Reactions in Carbocyclic Framework Synthesis

| Reaction Type | Reactants | Product Core | Key Features |

| Diels-Alder Cycloaddition | Diene + Dienophile (e.g., α,β-unsaturated aldehyde) | Cyclohexene/Decalin | High atom economy, stereospecificity |

| Cope Rearrangement | 1,5-diene | Rearranged 1,5-diene | Thermally induced, predictable stereochemistry |

| Robinson Annulation | α,β-unsaturated ketone + enolate | Cyclohexenone | Forms a new six-membered ring |

Role in Enantioselective Syntheses of Natural Products and Analogues

The enantioselective synthesis of natural products is a critical endeavor in medicinal chemistry and drug discovery. Chiral aldehydes are highly sought-after building blocks in this field due to their ability to undergo a wide range of stereoselective transformations. nih.govrsc.org These include aldol (B89426) reactions, Michael additions, and various cycloadditions that allow for the creation of new stereocenters with high fidelity.

The application of chiral α,β-unsaturated aldehydes in the synthesis of complex natural products is extensive. nih.govencyclopedia.pub For instance, the synthesis of the natural flavor linaloyl oxide has been achieved using a chiral tetrahydropyranyl alcohol, a related structural motif. researchgate.net Similarly, the total synthesis of bioactive compounds like rubellin C has involved highly selective allylation reactions of complex aldehydes. nih.gov

Although direct examples of the use of 2-(2-methylcyclohexylidene)acetaldehyde in the total synthesis of a specific natural product are not prominently documented in publicly available literature, its structural motifs are present in various natural products. The strategic application of this or closely related chiral aldehydes in asymmetric catalysis, for example, using chiral organocatalysts or metal complexes, would be a logical approach to control the stereochemical outcome of key bond-forming reactions en route to complex natural product targets. mdpi.comnih.gov

Table 2: Selected Natural Products with Relevant Structural Motifs

| Natural Product | Structural Class | Key Synthetic Challenge |

| Brefeldin A | Macrolide | Control of multiple stereocenters nih.gov |

| (-)-Anominine | Diterpenoid | Construction of quaternary carbons in a decalin ring nih.gov |

| Rubellin C | Polyketide | Late-stage functionalization of a complex core nih.gov |

| Linaloyl Oxide | Terpene | Stereospecific cyclization researchgate.net |

Precursors for Complex Heterocyclic Architectures

Beyond carbocyclic systems, 2-(2-methylcyclohexylidene)acetaldehyde holds potential as a precursor for the synthesis of complex heterocyclic architectures. The aldehyde functionality can participate in a variety of multicomponent reactions, which are powerful tools for the rapid assembly of diverse heterocyclic scaffolds. nih.govmdpi.comscirp.org

For example, the aldehyde can react with amines, active methylene (B1212753) compounds, and other nucleophiles in cascade reactions to form substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles. mdpi.comresearchgate.netnih.gov The synthesis of pyrano[2,3-d]pyrimidine derivatives, for instance, often involves the condensation of an aldehyde with barbituric acid and malononitrile. nih.gov The conjugated system of 2-(2-methylcyclohexylidene)acetaldehyde could also participate in hetero-Diels-Alder reactions, where it acts as the dienophile with a heterodienophile to form six-membered heterocyclic rings. wikipedia.org

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, important motifs in pharmaceuticals, has been achieved through sequential asymmetric allylic alkylation and ring contraction, a strategy that could potentially be adapted from a precursor like 2-(2-methylcyclohexylidene)acetaldehyde. nih.gov While specific examples utilizing this exact aldehyde are scarce in the literature, its inherent reactivity makes it a promising candidate for the development of novel routes to complex heterocyclic molecules. nih.govmdpi.com

Future Directions and Emerging Research Avenues in the Chemistry of 2 2 Methylcyclohexylidene Acetaldehyde

Development of Novel Catalytic Systems for Efficient Transformations

The future development of catalytic systems for 2-(2-methylcyclohexylidene)acetaldehyde would likely draw from established methods for other α,β-unsaturated aldehydes. Key areas for potential investigation include:

Organocatalysis: Chiral secondary amines, such as diarylprolinol ethers, have proven effective in the asymmetric α-alkylation of various aldehydes. nih.gov The application of similar catalysts to 2-(2-methylcyclohexylidene)acetaldehyde could enable highly enantioselective transformations. For instance, dual catalytic systems, potentially involving a polystyrene-supported diarylprolinol catalyst and a bound sulfonic acid, could facilitate complex reactions like cross-aldol condensations in a controlled and recyclable manner. nih.gov

Metal Catalysis: Transition metal catalysts, such as those based on ruthenium, have been shown to selectively hydrogenate either the olefinic or carbonyl group of α,β-unsaturated aldehydes depending on the ligand environment. capes.gov.br Investigating catalysts like Ru₃(CO)₁₂ with various phosphine (B1218219) or phosphite (B83602) ligands could allow for the selective reduction of 2-(2-methylcyclohexylidene)acetaldehyde to either the corresponding saturated aldehyde or the unsaturated alcohol. capes.gov.br Furthermore, nanocluster catalysts, such as gold nanoclusters, have been used for the formation of α,β-unsaturated aldehydes and could potentially be adapted for transformations of 2-(2-methylcyclohexylidene)acetaldehyde. rsc.org

A comparative table of potential catalyst types for this compound is presented below.

| Catalyst Type | Potential Transformation | Key Advantages |

| Organocatalysts (e.g., Diarylprolinols) | Asymmetric Aldol (B89426) & Michael Additions | High enantioselectivity, metal-free. |

| Transition Metals (e.g., Ruthenium) | Selective Hydrogenation | Tunable selectivity for C=C or C=O bond. |

| Nanocluster Catalysts (e.g., Gold) | Various transformations | High activity, potential for recyclability. rsc.org |

Exploration of Unprecedented Reaction Classes and Pathways

The unique structural features of 2-(2-methylcyclohexylidene)acetaldehyde, specifically the substituted cyclic alkene moiety, could give rise to novel reactivity. Future research could explore:

Tandem Reactions: The development of organocatalyzed asymmetric tandem reactions, which have been successful for cyclic N-sulfonylimines and other α,β-unsaturated aldehydes, could lead to the synthesis of complex heterocyclic structures from 2-(2-methylcyclohexylidene)acetaldehyde. rsc.org

Conjugate Addition Reactions: While the conjugate addition of nucleophiles to α,β-unsaturated aldehydes is a well-known reaction, exploring this with a wider range of nucleophiles could be fruitful. pressbooks.publibretexts.orglibretexts.org For example, the use of organocuprate reagents could introduce various alkyl or aryl groups at the β-position of the molecule. pressbooks.publibretexts.org

Photocatalysis: The use of photocatalysts, such as anthraquinone (B42736) in the presence of chiral N,N'-dioxide/metal complexes, has enabled enantioselective radical hydroacylation of other α,β-unsaturated carbonyl compounds. acs.org Applying such methods to 2-(2-methylcyclohexylidene)acetaldehyde could open up new avenues for creating chiral molecules. acs.org

Integration into Sustainable and Green Chemistry Methodologies

Aligning the synthesis and transformation of 2-(2-methylcyclohexylidene)acetaldehyde with the principles of green chemistry is a critical future direction. This would involve:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, a key principle of green chemistry.

Use of Safer Solvents: Moving away from hazardous organic solvents towards more environmentally benign alternatives like water or bio-based solvents. rsc.org The use of ionic liquids could also offer a recyclable reaction medium.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures, thereby reducing energy consumption. Continuous flow chemistry offers a potential avenue for more energy-efficient and scalable reactions. nih.gov

The table below summarizes potential green chemistry approaches for reactions involving 2-(2-methylcyclohexylidene)acetaldehyde.

| Green Chemistry Principle | Potential Application |

| Atom Economy | Tandem and cycloaddition reactions. |

| Safer Solvents | Reactions in water, ethanol, or ionic liquids. rsc.org |

| Catalyst Recycling | Use of supported or nanocluster catalysts. nih.govrsc.org |

| Energy Efficiency | Continuous flow processes, photocatalysis. nih.govacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。